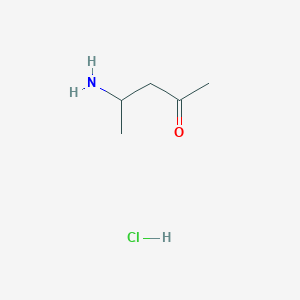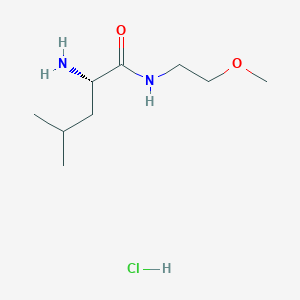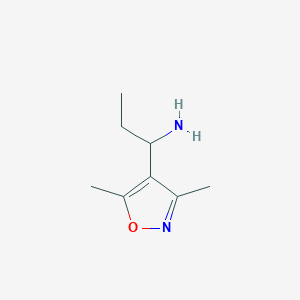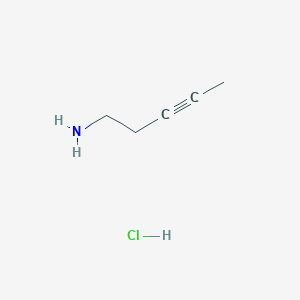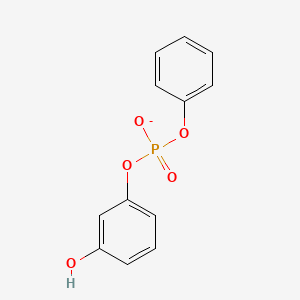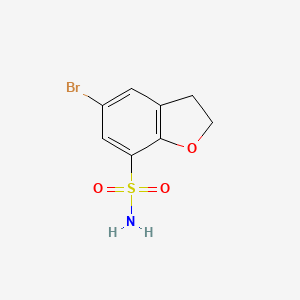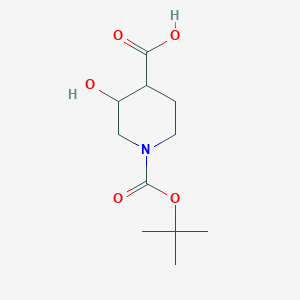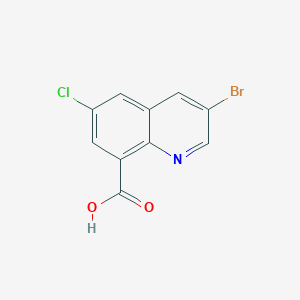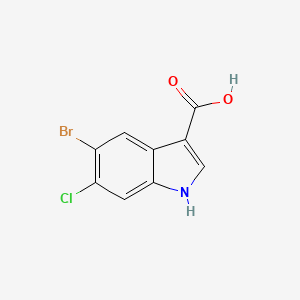
5-bromo-6-chloro-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
5-bromo-6-chloro-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C9H5BrClNO2 . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C . It is used as an intermediate in the synthesis of indole derivatives .
Molecular Structure Analysis
The molecular structure of 5-bromo-6-chloro-1H-indole-3-carboxylic acid consists of a core indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This core structure is substituted at the 5-position with a bromine atom and at the 6-position with a chlorine atom .Chemical Reactions Analysis
As an intermediate, 5-bromo-6-chloro-1H-indole-3-carboxylic acid can be used in various chemical reactions. For instance, it can be used in the synthesis of indole derivatives that function as inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase .Physical And Chemical Properties Analysis
5-bromo-6-chloro-1H-indole-3-carboxylic acid is a solid substance . It has a molecular weight of 274.5 . The compound is typically stored in a dry environment at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Derivatives
Concise and Regioselective Synthesis : A study by Sharma et al. (2020) outlines the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a close relative of 5-bromo-6-chloro-1H-indole-3-carboxylic acid. This method could potentially be adapted for synthesizing variants of the compound , emphasizing its significance in the development of anti-inflammatory compounds (Sharma et al., 2020).
Chemical Reactions and Derivatives : Research by Irikawa et al. (1989) demonstrates the conversion of indole derivatives into other compounds, showcasing the chemical flexibility and potential applications of indole carboxylic acids in various reactions and synthesis processes (Irikawa et al., 1989).
Pharmaceutical and Biological Research
Antimicrobial and Antiinflammatory Activities : A study by Sondhi et al. (2007) explores the synthesis of indole derivatives with promising anti-inflammatory and analgesic activities. This indicates the potential biomedical applications of compounds like 5-bromo-6-chloro-1H-indole-3-carboxylic acid in drug development (Sondhi et al., 2007).
Investigation in Natural Products : The study of brominated tryptophan alkaloids in sponges, as researched by Segraves and Crews (2005), involves similar compounds to 5-bromo-6-chloro-1H-indole-3-carboxylic acid. This research highlights the significance of such compounds in understanding natural products and their potential applications in pharmaceuticals (Segraves & Crews, 2005).
Analytical and Synthetic Chemistry
Advanced Synthesis Techniques : Huleatt et al. (2008) discuss the synthesis of dibrominated indole derivatives, underscoring the importance of such compounds in synthetic chemistry and their applications in creating complex molecules (Huleatt et al., 2008).
Preparative and Analytical Methodologies : The work by Li et al. (2007) on isolating impurities in drug candidates involves similar indole compounds. This research is crucial for understanding the purity and composition of pharmaceuticals, demonstrating the analytical applications of indole derivatives (Li et al., 2007).
Safety And Hazards
The safety information available indicates that 5-bromo-6-chloro-1H-indole-3-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-bromo-6-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYKJCVHUVDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-chloro-1H-indole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)

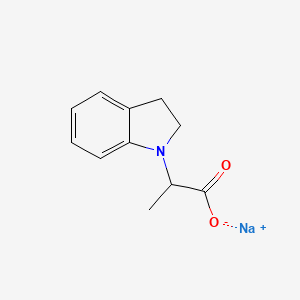
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
